ent-Pazufloxacin Mesylate

描述

ent-Pazufloxacin Mesylate is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against various bacterial infections. It is primarily used for intravenous administration due to its excellent antibacterial properties and minimal adverse effects. This compound is particularly effective in treating infections caused by Gram-negative and Gram-positive bacteria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Pazufloxacin Mesylate involves the reaction of pazufloxacin with methane-sulfonic acid in a solvent such as acetone. The reaction mixture is subjected to heating and reflux, followed by cooling and crystallization to obtain the mesylate salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process includes aseptic filling and freeze-drying to ensure the stability and purity of the final product .

化学反应分析

Types of Reactions: ent-Pazufloxacin Mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

科学研究应用

Clinical Applications

-

Treatment of Complicated Urinary Tract Infections

- A comparative study assessed the efficacy of ent-Pazufloxacin mesylate against ceftazidime in treating complicated urinary tract infections. The results indicated that both drugs had similar efficacy rates, with pazufloxacin achieving a clinical efficacy rate of 92.5% compared to 87.4% for ceftazidime. The safety profile was also comparable, with mild to moderate side effects reported in both groups .

- Legionnaires' Disease

- Ophthalmic Applications

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate rapid absorption and distribution in the body following intravenous administration. Studies have shown that it achieves therapeutic concentrations in various tissues, making it effective for systemic infections.

Safety Considerations

- In clinical trials, the incidence of adverse effects was low, with most reported side effects being mild or moderate. Common side effects included gastrointestinal disturbances and allergic reactions, which were manageable .

Oxidative Stress Studies

A study investigating the oxidative stress induced by prolonged administration of this compound revealed significant changes in antioxidant parameters in rabbits. It was found that while the drug increased certain antioxidant activities initially, prolonged use led to oxidative damage characterized by elevated lipid peroxidation levels .

| Parameter | Control Group | Pazufloxacin Group | Meloxicam Group | Pazufloxacin + Meloxicam Group |

|---|---|---|---|---|

| Reduced Glutathione (nmol/mL) Day 21 | 487.66 ± 29.67 | 392.71 ± 20.34 | 379.80 ± 12.86 | 408.38 ± 4.36 |

| Lipid Peroxidation (nmol/mL) | Baseline | Elevated | Elevated | Elevated |

This suggests that while this compound is effective against infections, its long-term use may necessitate monitoring for oxidative stress-related side effects.

作用机制

ent-Pazufloxacin Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and leads to cell death. The primary molecular targets are the DNA gyrase subunit A and topoisomerase IV subunit A .

相似化合物的比较

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity but higher sensitivity to light.

Ofloxacin: Similar antibacterial properties but different pharmacokinetic profile.

Levofloxacin: A more potent isomer of ofloxacin with enhanced activity against Gram-positive bacteria.

Uniqueness: ent-Pazufloxacin Mesylate stands out due to its lower toxicity, higher efficiency, and reduced sensitivity to light compared to other fluoroquinolones. It also exhibits a lower incidence of side effects and does not readily generate cross-resistance .

生物活性

ent-Pazufloxacin mesylate is a fluoroquinolone antibiotic that exhibits significant antibacterial activity, particularly against Gram-negative bacteria. This compound is recognized for its potential in treating various infections, and its biological activities have been the subject of extensive research. This article synthesizes findings from diverse studies, highlighting the compound's mechanisms of action, efficacy, and safety profiles.

Pazufloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound's effectiveness against a broad spectrum of pathogens is attributed to its ability to penetrate bacterial cell membranes efficiently.

In Vitro and In Vivo Efficacy

Research indicates that this compound demonstrates potent in vitro activity against various bacterial strains, including those resistant to other antibiotics. For instance, a study reported that pazufloxacin had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like ciprofloxacin against several clinical isolates of Escherichia coli and Klebsiella pneumoniae .

Table 1: Comparative Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 0.5 | 4 |

| Klebsiella pneumoniae | 1 | 8 |

| Pseudomonas aeruginosa | 2 | 16 |

| Staphylococcus aureus | 0.25 | 2 |

Case Studies

A notable case study involved the administration of this compound in patients with complicated urinary tract infections (UTIs). The study demonstrated a high cure rate with minimal adverse effects, suggesting that the drug is both effective and safe for clinical use .

In another animal model study, rabbits treated with pazufloxacin showed significant reductions in bacterial load in infected tissues compared to control groups. The treatment also resulted in changes in oxidative stress markers, indicating a potential impact on inflammatory responses .

Safety Profile

While this compound is generally well-tolerated, some studies have reported side effects such as gastrointestinal disturbances and transient increases in liver enzymes. Long-term administration has been associated with oxidative stress markers due to lipid peroxidation, which raises concerns regarding its safety profile during extended use .

Table 2: Summary of Adverse Effects Observed in Clinical Studies

| Adverse Effect | Frequency (%) |

|---|---|

| Gastrointestinal disturbances | 10-15 |

| Elevated liver enzymes | 5-10 |

| Rash | 3-5 |

| Headache | 2-4 |

属性

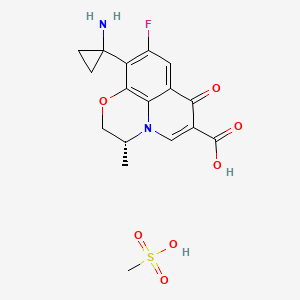

IUPAC Name |

(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669978 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677004-96-5 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。